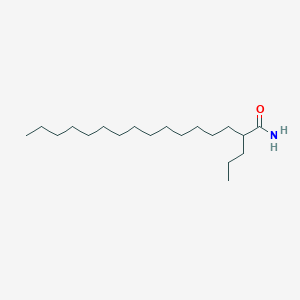
Hexadecanamide, 2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanamide, 2-propyl- is a fatty amide derived from palmitic acid. It is a primary fatty acid amide with the molecular formula C19H39NO. This compound is known for its role in various biological and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadecanamide, 2-propyl- can be synthesized through the reaction of palmitic acid with propylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from a suitable solvent such as benzene or toluene .
Industrial Production Methods
In industrial settings, the production of hexadecanamide, 2-propyl- involves the large-scale reaction of palmitic acid with propylamine in the presence of a catalyst. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product. The crude product is then purified through distillation or crystallization to obtain high-purity hexadecanamide, 2-propyl- .
Chemical Reactions Analysis
Types of Reactions
Hexadecanamide, 2-propyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxylamine or hydrazine can be used under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxamic acids or hydrazides.
Scientific Research Applications
Hexadecanamide, 2-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its role in cell signaling and as a potential bioactive molecule.
Medicine: Investigated for its anticonvulsant properties and potential therapeutic applications.
Industry: Used as a lubricant additive to enhance the performance and stability of lubricants.
Mechanism of Action
The mechanism of action of hexadecanamide, 2-propyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of cell signaling pathways and interaction with receptors involved in lipid metabolism. The exact molecular targets and pathways are still under investigation, but it is known to influence various biological processes .
Comparison with Similar Compounds
Hexadecanamide, 2-propyl- can be compared with other similar fatty amides such as:
Palmitamide: Derived from palmitic acid, similar in structure but lacks the propyl group.
Stearamide: Derived from stearic acid, has a longer carbon chain.
Oleamide: Derived from oleic acid, contains a double bond in the carbon chain.
The uniqueness of hexadecanamide, 2-propyl- lies in its specific structure, which imparts distinct chemical and biological properties compared to other fatty amides .
Properties
CAS No. |
219908-06-2 |
|---|---|
Molecular Formula |
C19H39NO |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
2-propylhexadecanamide |
InChI |
InChI=1S/C19H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-18(16-4-2)19(20)21/h18H,3-17H2,1-2H3,(H2,20,21) |
InChI Key |
SULUCVKQBYQZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCC)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















